Cas no 716366-18-6 (Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester)
Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester Chemical and Physical Properties
Names and Identifiers
-
- 4-{[tert-butyl(pyridin-4-yl)sulfanylidene-lambda5-phosphanyl]oxy}-3-methoxybenzaldehyde
- 4-[tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde
- EN300-26592850
- 716366-18-6
- Z56793074
- SR-01000029391-1
- SR-01000029391
- AKOS030696532
- Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester
-
- Inchi: 1S/C17H20NO3PS/c1-17(2,3)22(23,14-7-9-18-10-8-14)21-15-6-5-13(12-19)11-16(15)20-4/h5-12H,1-4H3
- InChI Key: RHDXCOHMGBECKQ-UHFFFAOYSA-N
- SMILES: P(C(C)(C)C)(C1C=CN=CC=1)(=S)OC1=CC=C(C=O)C=C1OC
Computed Properties
- Exact Mass: 349.09015167g/mol
- Monoisotopic Mass: 349.09015167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 80.5Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 490.2±55.0 °C(Predicted)
- pka: 2.36±0.26(Predicted)
Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26592850-0.05g |
4-{[tert-butyl(pyridin-4-yl)sulfanylidene-lambda5-phosphanyl]oxy}-3-methoxybenzaldehyde |
716366-18-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester
Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester (CAS No. 716366-18-6): A Comprehensive Overview
Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester
The compound with the CAS number 716366-18-6 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of organophosphorus derivatives, which are known for their diverse applications in synthetic chemistry and biological systems. The structural features of this molecule, particularly the presence of a pyridinyl group and a formyl-substituted methoxyphenyl ester moiety, contribute to its unique reactivity and potential utility in various chemical transformations.
In recent years, there has been a growing interest in organophosphorus compounds due to their role as key intermediates in the synthesis of complex molecules. The compound in question, Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester, has been studied for its potential applications in the development of novel pharmaceutical agents. Its structural complexity allows for multiple functionalization pathways, making it a valuable scaffold for medicinal chemists.
The pyridinyl group in the molecule is particularly noteworthy as it is a common pharmacophore found in many bioactive compounds. Pyridine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, which makes them attractive for drug design. The presence of the 1,1-dimethylethyl group further enhances the stability of the molecule, providing a suitable platform for further chemical modifications.
The ester functionality at the O-(4-formyl-2-methoxyphenyl) position adds another layer of reactivity to the compound. This ester group can be hydrolyzed to yield a carboxylic acid or converted into other functional groups through various chemical reactions. Such versatility makes this compound a valuable building block in synthetic organic chemistry.
Recent research has highlighted the importance of organophosphorus compounds in medicinal chemistry. For instance, studies have shown that phosphine oxides and sulfides can act as potent inhibitors of various enzymes involved in metabolic pathways. The compound with CAS number 716366-18-6 could potentially be explored as an inhibitor of enzymes that play a role in diseases such as cancer and inflammation.
In addition to its pharmaceutical applications, this compound has also shown promise in agrochemical research. Organophosphorus compounds are widely used as pesticides due to their effectiveness in controlling pests and pathogens. The unique structure of Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester, suggests that it could be modified to develop new agrochemical agents with improved efficacy and environmental safety.
The synthesis of this compound involves several sophisticated steps that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often employed to construct the desired molecular framework. The use of high-performance analytical methods such as NMR spectroscopy and mass spectrometry is crucial for characterizing the compound and ensuring its structural integrity.
One of the key challenges in working with organophosphorus compounds is their reactivity towards moisture and air. Therefore, stringent storage conditions are necessary to maintain their stability. Specialized equipment such as glove boxes and inert atmosphere reactors are often used during synthesis and handling to prevent degradation.
The potential applications of this compound extend beyond pharmaceuticals and agrochemicals. It has been explored as a ligand in catalytic systems where it can coordinate with transition metals to facilitate various organic transformations. Such catalytic applications are particularly important in industrial processes where efficiency and selectivity are critical.
In conclusion, Phosphinothioic acid, (1,1-dimethylethyl)-4-pyridinyl-, O-(4-formyl-2-methoxyphenyl) ester (CAS No. 716366-18-6) is a versatile organophosphorus compound with significant potential in multiple fields including pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research and development. As our understanding of organophosphorus chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and technological innovation.
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